Maltotriose hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

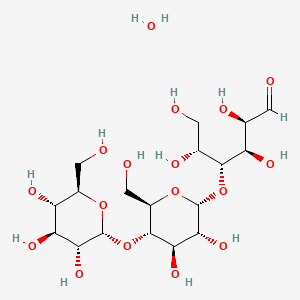

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17;/h1,5-18,20-30H,2-4H2;1H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJVROXYMGCYPY-CASKASHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Maltotriose hydrate?

An In-depth Technical Guide to the Structure of Maltotriose (B133400) Hydrate (B1144303)

Introduction

Maltotriose is a trisaccharide of significant interest in the fields of biochemistry, food science, and biotechnology. As a fundamental component of starch hydrolysates, it plays a crucial role in various biological and industrial processes. Maltotriose consists of three glucose units linked together, and it is the shortest-chain oligosaccharide that can be classified as a maltodextrin.[1] This technical guide provides a comprehensive overview of the structure of maltotriose hydrate, detailing its chemical composition, physicochemical properties, and the experimental methodologies used for its structural elucidation, tailored for researchers, scientists, and professionals in drug development.

Chemical Composition and Connectivity

Maltotriose is an oligosaccharide composed of three D-glucose monosaccharide units.[1][2][3] These units are sequentially linked by α-1,4 glycosidic bonds.[1][3][4][5][6] The systematic nomenclature for this structure is O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[7] This name precisely describes the connectivity: an α-D-glucose molecule is linked from its anomeric carbon (C1) to the hydroxyl group on the fourth carbon (C4) of a second α-D-glucose molecule, which in turn is linked from its anomeric carbon (C1) to the C4 hydroxyl group of the third glucose unit. The terminal glucose unit with the free anomeric carbon is known as the reducing end.

The "hydrate" designation indicates that water molecules are incorporated into the crystalline structure of the solid form. The molecular formula is often represented as C18H32O16 · xH2O, with the monohydrate form (C18H32O16 · H2O) being common.[4][8]

Caption: Linear representation of Maltotriose showing the three glucose units and their linkages.

Physicochemical Properties

The structural characteristics of this compound give rise to its specific physicochemical properties. These quantitative parameters are essential for its identification, characterization, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C18H32O16 (Anhydrous) C18H32O16 · H2O (Monohydrate) | [2][4][8][9] |

| Molecular Weight | 504.44 g/mol (Anhydrous basis) 522.45 g/mol (Monohydrate) | [2][4][8][9] |

| CAS Number | 1109-28-0 (Maltotriose) 207511-08-8 (this compound) | [2][8] |

| Appearance | White to off-white crystalline powder or solid | [9] |

| Melting Point | 132-135 °C | [10][11][12] |

| Optical Rotation | [α]D/20: +150 to +170° (c=1 in H2O) [α]D/24: +162° (c=2 in H2O) | [9] |

| Solubility | Soluble in water | [3][7] |

Structural Elucidation: Experimental Protocols

The definitive structure of this compound is determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of oligosaccharides in solution. It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), linkage positions, and the sequence of residues.

Detailed Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%). D2O is used as the solvent to avoid a large interfering signal from water protons.

-

Lyophilize the sample once or twice with D2O to exchange all labile hydroxyl and amine protons with deuterium, which simplifies the proton spectrum.

-

Finally, dissolve the sample in 100% D2O and transfer it to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[13]

-

1D Spectra:

-

¹H NMR: Provides information on the number and chemical environment of all protons. Anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) are indicative of the anomeric configuration (typically ~3-4 Hz for α, ~7-8 Hz for β).

-

¹³C NMR: Shows one signal for each unique carbon atom in the molecule. The anomeric carbon (C-1) signals are typically found in the δ 90-110 ppm region.

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same monosaccharide residue, allowing for the assignment of protons sequentially from the anomeric proton.

-

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue, correlating all protons within that ring system to the anomeric proton.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon spectrum.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage positions by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of glucose unit 1 to C-4 of glucose unit 2).

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (<5 Å). This confirms inter-residue linkages and provides information about the 3D conformation around the glycosidic bond.[13]

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the anomeric proton signals first based on their distinct chemical shifts.

-

Use COSY and TOCSY spectra to trace the connectivity within each glucose residue and assign all protons.

-

Use the HSQC spectrum to assign the corresponding carbons.

-

Analyze the HMBC spectrum to find the key H-1 to C-X inter-residue correlations, which definitively establishes the α-(1→4) linkages.

-

Confirm the sequence and conformation with NOESY/ROESY data.

-

Caption: Experimental workflow for the structural elucidation of Maltotriose using NMR spectroscopy.

Single-Crystal X-ray Diffraction

While NMR provides the structure in solution, X-ray diffraction (also known as X-ray crystallography) reveals the precise three-dimensional arrangement of atoms in the solid crystalline state. This includes exact bond lengths, bond angles, and the conformation of the molecule, as well as the arrangement of water molecules in the hydrate.

Detailed Protocol for X-ray Diffraction Analysis:

-

Crystallization:

-

This is often the most challenging step. High-purity this compound is required.

-

Dissolve the compound in a suitable solvent (e.g., water or a water/ethanol mixture) to near saturation.

-

Grow single crystals using methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections).

-

A detector records the position and intensity of thousands of these reflections.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group).

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

The model is refined using least-squares algorithms, which adjust atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. Water molecules of hydration are located and added to the model.

-

The final refined structure provides a precise 3D model with coordinates for every atom.

-

Caption: Experimental workflow for determining the 3D structure of this compound via X-ray crystallography.

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. Maltotriose [bionity.com]

- 3. Page loading... [guidechem.com]

- 4. Maltotriose monohydrate, Purity≥95% - CD BioGlyco [bioglyco.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound , 96% , 1109-28-0 - CookeChem [cookechem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound CAS#: [m.chemicalbook.com]

- 11. This compound | CAS#:207511-08-8 | Chemsrc [chemsrc.com]

- 12. This compound, 95% - Yorlab [yorlab.co.uk]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Formula of Maltotriose Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of maltotriose (B133400) hydrate (B1144303), a trisaccharide of significant interest in various scientific and industrial fields, including pharmaceutical development. This document details its chemical formula, physicochemical characteristics, and analytical methodologies for its characterization. Furthermore, it elucidates the key metabolic pathway of maltotriose in the model organism Saccharomyces cerevisiae.

Chemical Identity and Formula

Maltotriose is an oligosaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds.[1] In its hydrated form, water molecules are incorporated into the crystalline structure. The general chemical formula for maltotriose hydrate is C₁₈H₃₂O₁₆·xH₂O, where 'x' can vary. The anhydrous molecular weight is 504.44 g/mol .[1][2][3] The monohydrate form has a molecular weight of 522.45 g/mol .[4][5]

Synonyms: α-D-Glucotriose hydrate, Amylotriose[1][2]

CAS Numbers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ (anhydrous) | [1][2][3] |

| C₁₈H₃₂O₁₆·H₂O (monohydrate) | [4] | |

| Molecular Weight | 504.44 g/mol (anhydrous) | [1][2][3] |

| 522.45 g/mol (monohydrate) | [4][5] | |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 132-135 °C | [5][7][8] |

| Optical Rotation [α]²⁰/D | +150° to +170° (c=1 in H₂O) | [2] |

| Solubility | Soluble in water | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline the protocols for determining key physicochemical properties and for its analysis in biological matrices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow.

Determination of Optical Rotation

The specific rotation of this compound is a characteristic property that can be measured using a polarimeter.

Protocol:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known amount of the substance and dissolving it in a precise volume of distilled water (e.g., 1 g in 100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water).

-

Measurement: The prepared this compound solution is placed in the polarimeter cell. The angle of rotation of plane-polarized light (sodium D-line, 589 nm) at a controlled temperature (e.g., 20°C) is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of maltotriose. The United States Pharmacopeia (USP) provides methods for related sugars which can be adapted.

Protocol:

-

System: An HPLC system equipped with a refractive index (RI) detector is typically used.

-

Column: A column suitable for carbohydrate analysis, such as one packed with a strong cation-exchange resin (e.g., L58 packing material as per USP), is employed.[9][10]

-

Mobile Phase: Degassed, deionized water is often used as the mobile phase.[11][12]

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

-

Sample Preparation: The sample containing maltotriose is dissolved in the mobile phase, filtered, and degassed.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time of the maltotriose peak in the sample is compared to that of the standard for identification. Quantification is achieved by comparing the peak areas. A resolution between maltose (B56501) and maltotriose of ≥ 1.6 is a typical system suitability requirement.[9][10][13]

Metabolic Pathway in Saccharomyces cerevisiae

In the context of fermentation and biotechnology, understanding the metabolic fate of maltotriose is critical. In the yeast Saccharomyces cerevisiae, the uptake and metabolism of maltotriose is a well-studied process, with transport across the cell membrane being the rate-limiting step.[5][14]

The process begins with the active transport of maltotriose from the extracellular space into the cytoplasm. This is primarily mediated by the AGT1 permease, a proton symporter.[2][6] Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular α-glucosidases.[4] These glucose molecules then enter the glycolytic pathway to be metabolized for energy production.[4] Interestingly, some research suggests that intracellular invertase may also play a role in the hydrolysis of maltotriose.[6]

Caption: Maltotriose uptake and metabolism in S. cerevisiae.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development applications:

-

Substrate for Enzymatic Assays: It is used to study the activity of enzymes involved in carbohydrate metabolism.[2]

-

Fermentation Studies: As a key component of wort in brewing, its metabolism is extensively studied to optimize fermentation processes.[2][7]

-

Drug Formulation: In pharmaceuticals, it can be employed as an excipient and a stabilizer, potentially improving the solubility and bioavailability of active pharmaceutical ingredients.[2]

-

Prebiotic Research: It is utilized in studies related to gut health as it can promote the growth of beneficial gut bacteria.[2]

This technical guide provides foundational knowledge on the chemical properties and analysis of this compound, alongside a key biological pathway, to support its application in research and drug development.

References

- 1. iajps.com [iajps.com]

- 2. testinglab.com [testinglab.com]

- 3. scribd.com [scribd.com]

- 4. aoac.org [aoac.org]

- 5. cfs.gov.hk [cfs.gov.hk]

- 6. umw.edu.pl [umw.edu.pl]

- 7. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. shodex.com [shodex.com]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. pharmacompass.com [pharmacompass.com]

- 13. newdruginfo.com [newdruginfo.com]

- 14. westlab.com [westlab.com]

A Technical Guide to the Physical Properties of Maltotriose Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, is a key carbohydrate in various biological and industrial processes.[1][2][3] In its crystalline form, it typically exists as a hydrate (B1144303), where water molecules are incorporated into the crystal lattice. Understanding the physical properties of maltotriose hydrate crystals is crucial for applications in drug formulation, food science, and biotechnology, as these properties influence stability, solubility, and bioavailability.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound crystals, detailed experimental protocols for their characterization, and a workflow for physical analysis.

Physicochemical Properties

This compound presents as a white crystalline solid.[1][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ · xH₂O | |

| Molecular Weight (Anhydrous) | 504.44 g/mol | |

| Appearance | White crystals | [1] |

| Melting Point | 132-135 °C | [1] |

| Optical Activity [α]²⁴/D | +162° (c=2 in H₂O) | |

| Solubility in Water | 50 mg/mL, clear, colorless | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of this compound crystals. The following sections describe standard methodologies for determining key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Glass capillary tubes (one end sealed)[5]

-

Thermometer[6]

-

Sample Preparation: A small amount of finely powdered this compound crystals is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure substances, this range is typically narrow.

Optical Activity Measurement

Optical activity is a characteristic property of chiral molecules like maltotriose.

Apparatus:

-

Polarimeter[8]

-

Sodium lamp (or other monochromatic light source)[8]

-

Polarimeter cell (1 dm or other known path length)[8]

-

Volumetric flasks and pipettes[9]

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 2 g/100 mL in distilled water) is prepared.

-

Blank Measurement: The polarimeter cell is filled with the solvent (distilled water), and the zero reading is taken.

-

Sample Measurement: The cell is rinsed and filled with the this compound solution. The angle of rotation is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to determine the three-dimensional arrangement of atoms within a crystal.

Apparatus:

-

Single-crystal or powder X-ray diffractometer[10]

-

X-ray source (e.g., Cu Kα radiation)[10]

-

Goniometer[10]

-

Detector[10]

General Procedure for Powder XRD: [11]

-

Sample Preparation: A fine powder of this compound crystals is placed on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters.

Hygroscopicity and Water Content Analysis

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

Apparatus:

Procedure using Dynamic Vapor Sorption (DVS): [12][13][15]

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Equilibration: The sample is first equilibrated at a low relative humidity (RH), typically 0%, to establish a dry baseline weight.

-

Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), and the change in mass is recorded at each step after the sample has reached equilibrium. This constitutes the sorption curve. Subsequently, the RH is decreased in a similar stepwise manner to obtain the desorption curve.

-

Data Analysis: The resulting sorption-desorption isotherm provides information on the hygroscopic nature of the material, the critical humidity for deliquescence, and the formation or loss of hydrates.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline carbohydrate such as this compound.

Conclusion

The physical properties of this compound crystals are fundamental to its application in various scientific and industrial fields. This guide has summarized the key physicochemical data available and provided detailed, adaptable experimental protocols for their determination. While some specific data, such as detailed crystallographic information, require further experimental investigation, the methodologies outlined here provide a robust framework for the comprehensive characterization of this compound and other crystalline carbohydrates. Accurate and consistent measurement of these properties will continue to be essential for the development of stable and effective products.

References

- 1. This compound, 95% | 207511-08-8 [amp.chemicalbook.com]

- 2. Maltotriose - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. ardena.com [ardena.com]

- 15. azom.com [azom.com]

Maltotriose Hydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, metabolic fate, and key applications of maltotriose (B133400) hydrate (B1144303), a trisaccharide of significant interest in biotechnology and pharmaceutical sciences.

Core Physicochemical Properties

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is typically available in a hydrated form. The precise molecular weight and CAS number can vary depending on the degree of hydration.

Table 1: Physicochemical Identifiers for Maltotriose Hydrate

| Property | Value | Notes |

| Molecular Formula | C₁₈H₃₂O₁₆ | Anhydrous |

| Molecular Weight | 504.44 g/mol | Anhydrous basis[1][2][3][4][5][6] |

| 522.45 g/mol | Monohydrate[7] | |

| CAS Number | 1109-28-0 | [8] |

| 207511-08-8 | [1][2][3][4][6][7] |

Metabolic Pathway of Maltotriose

In biological systems, maltotriose is an intermediate in the digestion of starch.[1] Its breakdown is primarily mediated by α-amylase and other glucosidases.

Enzymatic Hydrolysis

Maltotriose is produced from the enzymatic digestion of starch by α-amylase.[1] It is then further hydrolyzed into glucose and maltose (B56501) by enzymes such as maltase-glucoamylase, which is found on the external face of enterocytes in the small intestine.[8]

Experimental Protocols

This compound is a key substrate and analyte in various experimental settings. Below are detailed methodologies for its use in enzymatic assays, chromatographic analysis, and fermentation studies.

Enzymatic Assay: α-Amylase Activity

This protocol describes the determination of α-amylase activity using maltotriose as a substrate. The production of reducing sugars is quantified using the 3,5-dinitrosalicylic acid (DNS) method.

Table 2: Protocol for α-Amylase Assay with Maltotriose

| Step | Procedure |

| 1. Reagent Preparation | - Substrate Solution: Prepare a 1% (w/v) maltotriose solution in 20 mM sodium phosphate (B84403) buffer with 6.7 mM NaCl, pH 6.9.- DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30g of sodium potassium tartrate tetrahydrate. Dissolve 20g of NaOH in 20 mL of water and add it to the DNS solution. Adjust the final volume to 100 mL with distilled water.- Enzyme Solution: Prepare a solution of α-amylase in 20 mM sodium phosphate buffer, pH 6.9. The exact concentration will depend on the enzyme's specific activity. |

| 2. Assay Procedure | 1. Pipette 1.0 mL of the maltotriose substrate solution into a test tube.2. Pre-incubate the tube at 37°C for 5 minutes.3. Initiate the reaction by adding 0.5 mL of the α-amylase solution. Mix gently.4. Incubate at 37°C for a defined period (e.g., 10 minutes).5. Stop the reaction by adding 1.0 mL of the DNS reagent.6. Heat the mixture in a boiling water bath for 10 minutes.7. Cool the tubes to room temperature.8. Add 10 mL of distilled water and mix.9. Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme). |

| 3. Data Analysis | Create a standard curve using known concentrations of maltose to determine the amount of reducing sugar produced. One unit of α-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions. |

HPLC Analysis of Maltotriose

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of maltotriose in various matrices, such as fermentation broths or food products.

Table 3: HPLC Method for Maltotriose Quantification

| Parameter | Specification |

| Column | Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Evaporative Light Scattering Detector (ELSD), 55°C, 3.5 bar Nitrogen |

| Injection Volume | 10 µL |

| Standard Preparation | Prepare a series of maltotriose standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve. |

Yeast Fermentation with Maltotriose

This protocol outlines a typical laboratory-scale fermentation experiment to assess the ability of a yeast strain (e.g., Saccharomyces cerevisiae) to utilize maltotriose.

Table 4: Protocol for Yeast Fermentation of Maltotriose

| Step | Procedure |

| 1. Media Preparation | Prepare a fermentation medium such as YPM (Yeast extract 1%, Peptone 2%, Maltotriose 2%). Sterilize by autoclaving. |

| 2. Inoculum Preparation | Grow a starter culture of the yeast strain in YPD (Yeast extract 1%, Peptone 2%, Dextrose 2%) overnight at 30°C with shaking. |

| 3. Fermentation | 1. Inoculate the YPM medium with the starter culture to an initial OD₆₀₀ of approximately 0.1.2. Incubate at 30°C with shaking (e.g., 150 rpm).3. Monitor the fermentation by taking samples at regular intervals to measure cell density (OD₆₀₀) and sugar concentration (via HPLC). |

| 4. Analysis | Analyze the collected samples for maltotriose consumption and ethanol (B145695) production using HPLC. |

Applications in Drug Development

This compound has several applications in the pharmaceutical industry, primarily as an excipient in biopharmaceutical formulations.

Protein Stabilization

Sugars like maltotriose are used as stabilizers for protein-based therapeutics, particularly during freeze-drying (lyophilization) and in liquid formulations. They can protect proteins from aggregation and denaturation.

The stabilizing effect is attributed to the "water replacement hypothesis," where the sugar molecules form hydrogen bonds with the protein, maintaining its native conformation in the absence of sufficient water, and through "preferential exclusion," which favors the hydrated, native state of the protein.

Conclusion

This compound is a well-characterized trisaccharide with important roles in metabolism and diverse applications in research and pharmaceutical development. A thorough understanding of its physicochemical properties and behavior in biological and formulation systems is crucial for its effective utilization. The provided protocols offer a foundation for the reliable application of this compound in various experimental contexts.

References

- 1. Maltotetraose as a substrate for enzyme-coupled assay of amylase activity in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crescentcitybrewtalk.com [crescentcitybrewtalk.com]

- 3. rsc.org [rsc.org]

- 4. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

- 6. ableweb.org [ableweb.org]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Maltotriose: A Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of maltotriose (B133400), a trisaccharide of significant interest in various scientific and industrial fields. Comprising three glucose units linked by α-1,4 glycosidic bonds, maltotriose serves as a key substrate in fermentation processes, a structural component of starch, and a functional ingredient in the food and pharmaceutical industries. This document details its natural occurrence and outlines the primary methodologies for its synthesis, supported by quantitative data, experimental protocols, and process visualizations.

Natural Occurrence of Maltotriose

Maltotriose is found in various natural sources, typically as a product of starch hydrolysis. Its presence is notable in fermented beverages, syrups, and certain grains.

Key Natural Sources

-

Malted Grains: During the malting process, endogenous α- and β-amylases break down starches into simpler sugars, including glucose, maltose, and maltotriose.[1] In a standard all-malt brewer's wort, maltotriose typically constitutes 15% to 20% of the total carbohydrates.[2]

-

Honey: Honey contains a complex mixture of sugars. While fructose (B13574) and glucose are the primary components, trisaccharides, including maltotriose, are also present in smaller quantities.[3]

-

Syrups: Brown rice syrup and other starch-derived glucose syrups contain maltotriose as a key component.[4][5]

-

Starch Digestion: In vivo, maltotriose is a transient product of starch digestion in the human mouth and small intestine, generated by the action of salivary and pancreatic α-amylase on amylose.[6]

Table 1: Quantitative Occurrence of Maltotriose in Natural Sources

| Source | Typical Concentration / Percentage | Notes |

| Brewer's Wort (All-Malt) | 15 - 20% of total carbohydrates | Concentration varies with mash conditions and grain bill.[2] |

| Honey (Various) | 0.03 - 0.4 g / 100g | Highly variable depending on botanical origin.[3] |

Synthesis of Maltotriose

The production of maltotriose is predominantly achieved through enzymatic hydrolysis of polysaccharides. Chemical synthesis is also possible but is generally more complex and less common for bulk production.

Enzymatic Synthesis

Enzymatic synthesis is the preferred method for industrial-scale production of maltotriose due to its high specificity, yield, and mild reaction conditions. The primary substrates are starch and pullulan.

Starch Hydrolysis

The most common method involves the enzymatic hydrolysis of starch. This process typically uses specific amylases that favor the production of maltotriose over other maltooligosaccharides.

-

Mechanism: Maltotriose-producing α-amylases cleave α-1,4 glycosidic bonds within the starch molecule. Some enzymes, often in conjunction with debranching enzymes like pullulanase, can achieve high yields of maltotriose.[7]

-

Enzyme Sources: Various microorganisms are known to produce amylases suitable for maltotriose production, including Microbulbifer thermotolerans, Bacillus subtilis, and Microbacterium imperiale.

Pullulan Hydrolysis

A highly efficient method for producing pure maltotriose involves the hydrolysis of pullulan, a polysaccharide consisting of repeating maltotriose units linked by α-1,6 glycosidic bonds.

-

Mechanism: The enzyme pullulanase (EC 3.2.1.41) specifically cleaves the α-1,6 glycosidic linkages in pullulan, releasing maltotriose units.[4] This method is valued for its high specificity and the high purity of the final product.

Table 2: Comparison of Enzymatic Synthesis Methods for Maltotriose

| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Product Purity / Yield | Reference(s) |

| Auerobasidium pullulans (Pullulanase) | Pullulan | 4.92 | 47.88 °C | 92.13% Purity, 90.23% Yield | [8] |

| Commercial Pullulanase | Pullulan | 5.0 | 45 °C | 93.5% (w/w) Purity | [9] |

| Microbulbifer thermotolerans DAU221 (α-amylase) | Soluble Starch | 6.35 | 44.95 °C | Major product is maltotriose | [7] |

Visual Workflow for Enzymatic Synthesis from Pullulan

The following diagram illustrates the typical workflow for producing high-purity maltotriose from pullulan.

Caption: Workflow for enzymatic production of maltotriose from pullulan.

Chemical Synthesis

While less common for bulk production, chemical synthesis offers a route to structurally precise maltotriose derivatives. The synthesis of a branched pentasaccharide, 6'-α-maltosyl-maltotriose, illustrates the general strategy.[10]

-

General Strategy: The synthesis typically involves the condensation of a glycosyl donor with a glycosyl acceptor. These synthons are complex molecules with protecting groups on hydroxyls to ensure regioselective bond formation. The process is multi-step, requiring protection, condensation, and deprotection steps.[10]

Logical Flow of Chemical Synthesis

Caption: High-level logical flow for the chemical synthesis of oligosaccharides.

Biochemical Pathways and Significance

Maltotriose is a key intermediate in major carbohydrate metabolic pathways, particularly starch degradation and fermentation by yeast.

Starch Degradation Pathway

In plants and microorganisms, starch degradation is a fundamental process for energy mobilization. Maltotriose is one of several maltooligosaccharides produced during this process.

References

- 1. Malt - Wikipedia [en.wikipedia.org]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Maltotriose syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Maltotriose | 1109-28-0 | M-0955 | Biosynth [biosynth.com]

- 6. Maltotriose - Wikipedia [en.wikipedia.org]

- 7. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of maltotriose from fermentation broth by hydrolysis of pullulan using pullulanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical synthesis of 6'-alpha-maltosyl-maltotriose, a branched oligosaccharide representing the branch point of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Maltotriose in Metabolic Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, plays a significant, though often overlooked, role in the metabolic pathways of a wide range of organisms, from bacteria to mammals. While it is a key intermediate in the digestion of starch, its transport and subsequent metabolism are tightly regulated processes that can influence cellular energetics, signaling, and even pathogenesis. In industrial microbiology, particularly in brewing and biofuel production, the efficient utilization of maltotriose by yeast is a critical determinant of process efficiency. Furthermore, emerging research highlights the potential of maltotriose and its derivatives in novel drug delivery systems, particularly in oncology. This technical guide provides an in-depth exploration of the metabolic pathways involving maltotriose, detailed experimental methodologies for its study, and a summary of key quantitative data to serve as a resource for researchers and drug development professionals.

Maltotriose in Metabolic Pathways

Maltotriose primarily originates from the enzymatic breakdown of starch by α-amylase.[1] Its metabolic fate is largely dependent on the organism and the specific cellular machinery it possesses for transport and hydrolysis.

Transport of Maltotriose

The uptake of maltotriose across the cell membrane is a critical and often rate-limiting step in its metabolism.[2]

-

In Yeast (Saccharomyces cerevisiae): Maltotriose transport is an active process, predominantly mediated by proton symporters that utilize the electrochemical gradient across the plasma membrane.[3][4] Several key transporters have been identified:

-

AGT1 (α-Glucoside Transporter): This is a broad-spectrum α-glucoside transporter and is considered the primary permease for maltotriose in many S. cerevisiae strains.[5][6] It typically exhibits low affinity for maltotriose.[5]

-

MALx1 Transporters (e.g., MAL21, MAL31, MAL61): These transporters primarily show high affinity for maltose (B56501) and are generally unable to efficiently transport maltotriose.[5][6]

-

MTY1 (Maltotriose Transporter): This transporter, notably found in some lager yeast strains, displays a higher affinity for maltotriose than for maltose, a unique and industrially relevant characteristic.[4][7]

-

MPHx Transporters (MPH2, MPH3): The role of these transporters in maltotriose uptake has been debated, with some studies suggesting they are not significant contributors.[4]

-

-

In Bacteria (Escherichia coli): Maltotriose is transported across the outer membrane through the LamB maltoporin and then into the cytoplasm via the MalF, MalG, and MalK inner membrane transporters, a process facilitated by the periplasmic maltose-binding protein, MalE.

-

In Mammals: As a product of starch digestion in the gastrointestinal tract, maltotriose does not need to be transported into cells from the bloodstream. Instead, it is hydrolyzed extracellularly at the brush border of the small intestine.[8]

Intracellular Metabolism of Maltotriose

Once inside the cell (in the case of yeast and bacteria) or at the intestinal brush border (in mammals), maltotriose is hydrolyzed into glucose.

-

In Yeast: Intracellular α-glucosidases (maltases), encoded by the MALS genes (e.g., MAL62), cleave the α-1,4 glycosidic bonds of maltotriose to release three glucose molecules.[9] These glucose molecules then enter the glycolytic pathway to generate ATP and metabolic precursors. Some studies have also shown that intracellular invertase can hydrolyze maltotriose.

-

In Mammals: The enzyme maltase-glucoamylase, located on the external face of enterocytes in the small intestine, is primarily responsible for the hydrolysis of maltotriose into glucose and maltose.[8] The resulting glucose is then absorbed by the enterocytes.

Connection to Other Metabolic Pathways

The glucose derived from maltotriose metabolism is a central metabolic intermediate. While its primary fate is glycolysis, the resulting glucose-6-phosphate can also be shunted into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) . The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[10][11] This connection is particularly relevant in rapidly proliferating cells, including cancer cells, which have high demands for both NADPH and nucleotides.[11][12]

Signaling Pathways Involving Maltotriose

Maltotriose is not just a carbon source; it also acts as a signaling molecule, primarily in the regulation of gene expression for its own metabolism.

The MAL Regulon in Saccharomyces cerevisiae

In yeast, the genes required for maltose and maltotriose metabolism are organized into MAL loci. Each locus typically contains three genes: a transporter (MALT), an α-glucosidase (MALS), and a regulatory protein (MALR).[13][14] The expression of the MALT and MALS genes is induced by maltose and maltotriose.[15] This induction is mediated by the MalR protein, a transcriptional activator. The entire system is subject to glucose repression, a mechanism that ensures the preferential utilization of glucose.[14] The RAS/protein kinase A (PKA) pathway has also been implicated in the regulation of maltose transport, suggesting a broader integration of maltotriose metabolism with cellular signaling networks.[16]

The Maltose Regulon in Escherichia coli

In E. coli, maltotriose is the specific inducer of the maltose regulon. It binds to the transcriptional activator MalT, causing a conformational change that, in the presence of ATP, allows MalT to bind to promoter regions and activate the transcription of genes required for maltodextrin (B1146171) transport and metabolism.

Quantitative Data on Maltotriose Metabolism

The efficiency of maltotriose metabolism is largely determined by the kinetic parameters of the transporters and hydrolytic enzymes involved.

Table 1: Kinetic Parameters of Maltotriose Transporters in Yeast

| Transporter | Organism | Km for Maltotriose (mM) | Notes | Reference(s) |

| AGT1 | S. cerevisiae | 18 - 36 | Low-affinity transporter; considered the primary maltotriose transporter in many strains. | [3][5][17] |

| MALx1 (e.g., MAL61) | S. cerevisiae | Not efficiently transported | High affinity for maltose, but very low affinity/capacity for maltotriose. | [6] |

| MTY1 | S. pastorianus | 16 - 27 | Higher affinity for maltotriose than maltose (Km for maltose is 61-88 mM). | [4][17] |

Table 2: Kinetic Parameters of Maltotriose Hydrolyzing Enzymes

| Enzyme | Organism | Km for Maltotriose (mM) | Vmax | Notes | Reference(s) |

| α-Glucosidase (Maltase) | S. cerevisiae | Data not consistently reported | Data not consistently reported | Capable of hydrolyzing maltotriose. | [3] |

| Maltase-Glucoamylase (ntMGAM) | Homo sapiens | 1.1 ± 0.1 | 1.1 ± 0.02 (kcat, s⁻¹) | Hydrolyzes maltotriose at the intestinal brush border. | [18] |

| Glucoamylase | Aspergillus niger | 1.34 (apparent) | 1.48 µmol/min/mg (apparent) | Fungal enzyme used in industrial starch processing. | [3][19] |

Relevance to Drug Development

The metabolic pathways involving maltotriose and related carbohydrates are gaining attention in the field of drug development for several reasons.

Maltotriose Metabolism in Cancer

Cancer cells exhibit altered glucose metabolism, famously known as the Warburg effect, where they favor glycolysis even in the presence of oxygen.[12] This metabolic reprogramming creates a high demand for glucose and its precursors. While direct studies on maltotriose metabolism in cancer are limited, the reliance of cancer cells on glucose suggests that pathways providing this monosaccharide are of interest. Some research indicates that maltose can enhance the growth of certain cancer cells.[20] Given that maltotriose is a direct precursor to glucose, its metabolism could potentially fuel cancer cell proliferation. The link between glucose metabolism and the pentose phosphate pathway is also critical, as the NADPH and nucleotide precursors generated are essential for the rapid growth and division of tumor cells.[11]

Maltotriose in Drug Delivery Systems

Carbohydrates are increasingly being explored as components of drug delivery systems due to their biocompatibility and biodegradability.[21][22] Maltotriose and its derivatives have shown promise in this area:

-

Dendrimers: Maltotriose-modified poly(propylene imine) dendrimers have been investigated as a novel platform for delivering anticancer drugs in chronic lymphocytic leukemia, demonstrating dose-dependent tumor growth inhibition in animal models.[8]

-

Polymer-based Systems: Pullulan, a polysaccharide composed of maltotriose units, is used in various drug delivery systems.[19] Its properties can be modified to create nanoparticles and hydrogels for controlled drug release.[19]

-

Targeting: The specific transporters for maltotriose and other sugars on cell surfaces could potentially be exploited for targeted drug delivery to specific tissues or pathogenic organisms.

Experimental Protocols

This section outlines the principles and methodologies for key experiments used to study maltotriose metabolism.

Maltotriose Transport Assays

Principle: To measure the rate of maltotriose uptake into cells. This is often the rate-limiting step of its metabolism.

Method 1: Radiolabeled Substrate Uptake

-

Cell Preparation: Grow yeast cells to the mid-log phase in a medium containing an inducing sugar (e.g., maltose) but lacking maltotriose. Harvest the cells by centrifugation, wash them with cold water, and resuspend them in an ice-cold assay buffer (e.g., 0.1 M tartrate-Tris, pH 4.2) to a high cell density.[9][17]

-

Uptake Reaction: Equilibrate the cell suspension to the desired assay temperature (e.g., 20°C). Initiate the transport reaction by adding a known concentration of [U-¹⁴C]-maltotriose.

-

Time Points: At specific time intervals (e.g., 20-60 seconds), take aliquots of the cell suspension and immediately quench the reaction by adding the aliquot to a large volume of ice-cold water.

-

Separation: Rapidly filter the quenched cell suspension through a glass fiber filter to separate the cells from the radioactive medium. Wash the filters with more ice-cold water to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of maltotriose transported into the cells.

-

Data Analysis: Calculate the initial rate of transport (V) at different substrate concentrations [S] and determine the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.[9]

Method 2: H⁺-Symport Activity Assay

-

Principle: Since maltotriose transport in yeast is coupled to the influx of protons, the rate of transport can be measured by monitoring the change in extracellular pH.

-

Cell Preparation: Prepare a dense, de-energized cell suspension as described above.

-

pH Measurement: Place the cell suspension in a reaction vessel with a sensitive pH electrode. Allow the pH to stabilize.

-

Reaction Initiation: Add a small volume of a concentrated maltotriose solution to the cell suspension. The influx of protons along with maltotriose will cause a transient alkalinization of the extracellular medium, which is then compensated by the plasma membrane H⁺-ATPase. The initial rate of this alkalinization is proportional to the transport activity.

-

Data Analysis: The initial rate of pH change is recorded and converted to H⁺ uptake rate. By performing the assay at various maltotriose concentrations, kinetic parameters can be determined.[23]

α-Glucosidase (Maltase) Activity Assay

Principle: To measure the rate of maltotriose hydrolysis by α-glucosidase.

-

Cell Permeabilization/Lysate Preparation: To measure intracellular enzyme activity, either prepare a cell-free extract by mechanical disruption (e.g., glass beads) or permeabilize the yeast cells using a solvent like toluene (B28343) or digitonin. This allows the substrate to access the intracellular enzymes without the need for active transport.[23]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or citrate (B86180) buffer at the optimal pH for the enzyme), the permeabilized cells or cell extract, and a known concentration of maltotriose.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C).

-

Time Points and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes).

-

Glucose Quantification: Centrifuge the quenched samples to pellet cell debris. Measure the concentration of glucose in the supernatant using a standard glucose assay kit (e.g., based on glucose oxidase and peroxidase).[23]

-

Data Analysis: Plot the amount of glucose produced over time to determine the initial reaction velocity. By varying the maltotriose concentration, the Km and Vmax of the enzyme for this substrate can be determined.

Analysis of Sugar Consumption by Thin Layer Chromatography (TLC)

Principle: A simple and effective method to qualitatively or semi-quantitatively monitor the disappearance of maltotriose and other sugars from a fermentation medium over time.

-

Sample Collection: At various time points during a yeast fermentation, collect small aliquots of the culture medium. Centrifuge to remove the yeast cells.

-

TLC Plate Spotting: Spot a small volume (1-2 µL) of the supernatant onto a silica (B1680970) gel TLC plate. Also spot standards of glucose, maltose, and maltotriose for comparison.

-

Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water). Allow the solvent to migrate up the plate by capillary action.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the sugar spots by spraying with a suitable reagent (e.g., a sulfuric acid/ethanol solution followed by heating) which chars the sugars, making them visible as dark spots.

-

Analysis: Compare the migration of the spots in the fermentation samples to the standards. The disappearance of the maltotriose spot over time indicates its consumption by the yeast.

Conclusion

Maltotriose is a metabolically significant carbohydrate whose role extends from being a simple energy source to a key signaling molecule. In yeast, the transport of maltotriose, primarily by the AGT1 and MTY1 permeases, is the critical control point for its utilization, a factor of immense importance in industrial fermentations. The glucose derived from its hydrolysis feeds into central metabolic pathways, including glycolysis and the pentose phosphate pathway, providing both energy and essential biosynthetic precursors. The regulatory networks governing maltotriose metabolism, such as the MAL regulon, demonstrate a sophisticated system of induction and repression. For drug development professionals, the burgeoning field of carbohydrate-based drug delivery systems presents exciting opportunities, with maltotriose and its derivatives showing potential as scaffolds for targeted therapies. A thorough understanding of the transport, metabolism, and regulation of maltotriose is therefore essential for both fundamental research and the development of novel biotechnological and therapeutic applications.

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and mass transfer parameters of maltotriose hydrolysis catalyzed by glucoamylase immobilized on macroporous silica and wrapped in pectin gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular analysis of maltotriose active transport and fermentation by Saccharomyces cerevisiae reveals a determinant role for the AGT1 permease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 9. Molecular Analysis of Maltotriose Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and proliferation share common regulatory pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A kinetic model for the hydrolysis and synthesis of maltose, isomaltose, and maltotriose by glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maltotriose Oligosaccharide | Megazyme [megazyme.com]

- 21. Analysis of Maltotriose, Maltotriose Content of Liquids - Celignis Biomass Analysis Laboratory [celignis.com]

- 22. Maltotriose | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Distinguishing Maltotriose from Maltotriose Hydrate: A Technical Guide for Researchers

For scientists and professionals in drug development and biochemical research, understanding the nuanced differences between the anhydrous and hydrated forms of an oligosaccharide like maltotriose (B133400) is critical for experimental accuracy, formulation stability, and regulatory compliance. This technical guide provides an in-depth comparison of Maltotriose and Maltotriose hydrate (B1144303), detailing their physicochemical properties, analytical differentiation, and the implications of the water of hydration.

Core Chemical and Physical Differences

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.[1] The fundamental distinction between its two common solid forms lies in the presence of water within the crystal lattice.

-

Maltotriose (Anhydrous): This form is the pure oligosaccharide, with the chemical formula C₁₈H₃₂O₁₆. In its anhydrous state, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can affect its handling, storage, and weighing accuracy if not managed in a controlled environment.

-

Maltotriose Hydrate: This form incorporates a stoichiometric or non-stoichiometric amount of water into its crystal structure, known as water of hydration or water of crystallization.[4] Its chemical formula is represented as C₁₈H₃₂O₁₆ · xH₂O. The presence of this bound water makes the hydrate form generally more stable at ambient humidity but alters its molecular weight, which is a critical consideration for preparing solutions of precise molar concentrations. Upon dissolution in an aqueous solvent, both forms become indistinguishable as the anhydrous form becomes hydrated by the solvent.[5]

The relationship between these two forms can be visualized as a reversible process, where the hydrate is formed by the inclusion of water into the anhydrous crystal lattice.

Comparative Physicochemical Data

Precise measurements require accurate physical and chemical data. The following table summarizes the key quantitative properties of both forms. It is important to note that the number of water molecules (x) in the hydrate can vary, and this is typically specified on the Certificate of Analysis for a given batch.

| Property | Maltotriose (Anhydrous) | This compound |

| Appearance | White crystalline powder[6] | White to off-white crystalline powder or solid[7] |

| CAS Number | 1109-28-0[1][8] | 207511-08-8 |

| Molecular Formula | C₁₈H₃₂O₁₆[1][8] | C₁₈H₃₂O₁₆ · xH₂O |

| Molecular Weight | 504.44 g/mol [1][8] | 504.44 g/mol (anhydrous basis) + (18.02 · x) g/mol |

| Melting Point | 132-135 °C[6] | 132-135 °C (dehydrates then melts)[9] |

| Specific Rotation [α]D | +160° to +162.5° (c=1-2 in H₂O) | +150° to +170° (c=1 in H₂O)[7]; +162° (c=2 in H₂O) |

| Solubility (Water) | 50 mg/mL, clear, colorless solution[6] | Soluble |

| Hygroscopicity | High; readily absorbs moisture[2] | Generally lower than the anhydrous form; more stable at ambient humidity[4] |

Experimental Protocols for Differentiation and Analysis

Distinguishing between and accurately quantifying maltotriose and its hydrate requires specific analytical techniques. Below are detailed methodologies for key experiments.

Determination of Water Content by Karl Fischer Titration

This is the most direct method to quantify the water of hydration and confirm the identity of the hydrate.

Objective: To determine the exact percentage of water in a sample of this compound.

Methodology:

-

Reagent Preparation: Use a one-component volumetric Karl Fischer titrant (e.g., CombiTitrant 5) and a suitable solvent. For carbohydrates, which often dissolve poorly in methanol (B129727) alone, a co-solvent is necessary. Prepare a solvent mixture of methanol and formamide (B127407) (not exceeding 50% formamide).[10]

-

Instrument Setup:

-

Place 30-50 mL of the methanol-formamide solvent into the titration vessel.

-

If dissolution is slow, the titration can be performed under gentle heating (e.g., 50 °C), but this must be validated to ensure the sugar does not decompose.[10]

-

-

Titration Procedure:

-

Pre-titrate the solvent in the vessel to dryness to eliminate any residual water.

-

Accurately weigh approximately 0.3 g of the this compound sample.

-

Add the sample to the conditioned titration vessel.

-

Allow the sample to dissolve completely, stirring for a minimum of 60-180 seconds.[10]

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically detect the endpoint when all water has reacted.

-

-

Calculation: The instrument software calculates the water content based on the volume of titrant consumed and its predetermined water equivalence factor. The result is typically expressed as a weight percentage.

Quantification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of a maltotriose sample and to quantify it in various matrices. Since both forms are identical in solution, this method determines the concentration of the maltotriose molecule itself.

Objective: To separate and quantify maltotriose from other saccharides.

Methodology (Amine Column with ELSD): [11][12]

-

Column: Amine-based column (e.g., SHISEIDO CAPCELL NH₂ 4.6 mm × 150 mm, 5 µm or NH₂P-50 4E).[11][12]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v).[11] The mobile phase should be degassed.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detector: Evaporative Light-Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like sugars.

-

Sample Preparation: Dissolve the accurately weighed sample in the mobile phase or water to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using certified standards of maltotriose at several concentrations. The peak area from the sample is then used to calculate its concentration based on this curve.

Structural Differentiation by X-ray Powder Diffraction (PXRD)

PXRD is the definitive method for distinguishing between the solid-state forms of a compound. The anhydrous and hydrated forms will produce distinct diffraction patterns due to their different crystal lattices.

Objective: To identify the solid form of maltotriose as either anhydrous or a specific hydrate.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

Use a diffractometer with a standard X-ray source (e.g., Cu Kα radiation).

-

Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°), which typically covers the most characteristic peaks for organic molecules.

-

-

Data Acquisition: Run the scan. The instrument records the intensity of diffracted X-rays as a function of the angle 2θ.

-

Data Analysis:

-

The resulting diffractogram is a "fingerprint" of the crystal structure.

-

Compare the experimental pattern to reference patterns for anhydrous maltotriose and known hydrates. A match in peak positions (2θ values) and relative intensities confirms the identity of the solid form.[13]

-

The anhydrous form will show a specific pattern, while the hydrate will show a different, equally specific pattern. Amorphous material will lack sharp peaks, showing only a broad halo.[14]

-

Simultaneous XRD-DSC (Differential Scanning Calorimetry) can also be used to observe the phase transition from hydrate to anhydrate upon heating.[15]

-

The workflow for characterizing and differentiating these two forms is summarized in the following diagram.

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.in [brainly.in]

- 5. quora.com [quora.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Maltotriose | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 95% | 207511-08-8 [amp.chemicalbook.com]

- 10. Determination of Water Content in Sugar Using Karl Fischer Titration [sigmaaldrich.com]

- 11. HPLC-ELSD determination of glucose,maltotriose and other related ...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rigaku.com [rigaku.com]

A Technical Guide to the Solubility of Maltotriose Hydrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, and its hydrate (B1144303) form are of significant interest in various scientific and industrial fields, including as a carbohydrate source in biotechnology and as an excipient in pharmaceutical formulations.[1] A thorough understanding of its solubility characteristics in different solvent systems is crucial for its effective application. This technical guide provides a comprehensive overview of the solubility of maltotriose hydrate in water and common organic solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of Maltotriose in Aqueous and Organic Solvents

| Solvent | Temperature | Solubility |

| Water | Not Specified | 50 mg/mL[2][3][4][5] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | ~3 mg/mL[6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL[6] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[6] |

| Methanol | Not Specified | Slightly Soluble[7] |

Table 2: Qualitative Solubility of Maltotriose

| Solvent | Solubility Description |

| Water | Highly Soluble[2], Soluble[3][4] |

Experimental Protocol: Determination of Equilibrium Solubility by the Saturation Shake-Flask Method

The following protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent. This method is adapted from general principles outlined in the United States Pharmacopeia (USP) for solubility measurements.[8]

2.1. Materials

-

This compound (crystalline solid, purity ≥95%)

-

Solvent of choice (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a validated spectrophotometric method.

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of maltotriose in the diluted solution using a pre-validated HPLC-RID method or another suitable quantitative technique.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

2.3. Diagram of Experimental Workflow

References

Maltotriose Hydrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Maltotriose (B133400) hydrate (B1144303). The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this important oligosaccharide in their work.

Core Concepts in Maltotriose Hydrate Stability

Maltotriose, a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, is susceptible to degradation through several pathways. Understanding these is critical for maintaining its chemical and physical integrity. Key factors influencing its stability include temperature, pH, humidity, and light exposure. As a hydrate, the presence and migration of water molecules within the crystal lattice also play a significant role in its stability profile.

Recommended Storage Conditions

To ensure the long-term stability of this compound, specific storage conditions are recommended by various suppliers. These conditions aim to minimize degradation and preserve the purity of the material.

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C | For long-term storage (≥4 years) as a crystalline solid.[1] |

| 0 - 8°C | Common recommendation for mid-term storage. | |

| Room Temperature | Suitable for short-term storage of the powder. | |

| Atmosphere | Store in a well-ventilated place. | General laboratory practice. |

| Container | Tightly sealed container. | To protect from moisture and contamination. |

| Incompatibilities | Strong oxidizing agents. | Maltotriose is a reducing sugar and can react with strong oxidizers. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis.

| Property | Value |

| Appearance | White to off-white crystalline powder. |

| Molecular Formula | C₁₈H₃₂O₁₆ |

| Molecular Weight | 504.4 g/mol |

| Melting Point | 132 - 135 °C |

| Solubility | Water: 50 mg/mL, clear, colorless. Soluble in organic solvents like DMSO and dimethylformamide at approximately 15 and 20 mg/mL, respectively.[2] |

Degradation Pathways and Stability Profile

This compound can degrade under various stress conditions. The primary degradation pathways involve hydrolysis of the glycosidic bonds and thermal decomposition.

Hydrolytic Degradation

The α-1,4-glycosidic linkages in maltotriose are susceptible to hydrolysis, particularly under acidic conditions. This process breaks down the trisaccharide into smaller units, namely maltose (B56501) and glucose. The reaction is initiated by the protonation of the glycosidic oxygen, followed by the addition of water.

Thermal Degradation

At elevated temperatures, maltotriose undergoes complex degradation reactions. Studies on maltotriose in subcritical water (190-240°C) have shown that the degradation follows first-order kinetics. The α-1,4-glycosidic bond is more susceptible to cleavage than the α-1,6-glycosidic bond found in other trisaccharides. This thermal stress leads to the formation of a variety of degradation products, including smaller sugars and eventually furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) from the degradation of the resulting glucose.

Photostability

While specific photostability studies on this compound are not extensively available in public literature, it is a standard requirement under ICH guidelines to assess the effect of light. As a solid, the impact of light is generally expected to be on the surface. However, in solution, photochemical degradation could be more significant.

Influence of Humidity

The hydration state of maltotriose can affect its stability. Amorphous forms of sugars are known to be hygroscopic and can absorb significant amounts of water, which can lead to physical changes like crystallization or chemical degradation. The crystalline hydrate form is generally more stable, but storage at high relative humidity can still impact its physical properties.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability requires a systematic approach, including forced degradation studies and the use of a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact this compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving Maltotriose from all potential degradation products generated during forced degradation studies.

Instrumentation and Columns:

-

HPLC System: A system with a pump, autosampler, column oven, and a suitable detector.

-